(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione

Catalog No.
S548384
CAS No.
1395347-24-6
M.F
C22H18ClN3O4
M. Wt
423.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-...

CAS Number

1395347-24-6

Product Name

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione

IUPAC Name

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.85

InChI

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1

InChI Key

FSEZESVJDPKRDS-UWJYYQICSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4

Solubility

Soluble in DMSO, not in water

Synonyms

ISA2011B; ISA 2011B; ISA-2011B; ISA2011-B; ISA 2011-B; ISA-2011-B.

Description

The exact mass of the compound ISA-2011B is 423.09858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cancer Cell Growth

Studies have shown that ISA-2011B can inhibit the growth of various cancer cell lines, including prostate cancer cells. Researchers believe this effect is due to ISA-2011B's ability to target a specific enzyme called phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) []. PIP5K1α plays a role in regulating several processes important for cancer cell growth and survival []. By inhibiting PIP5K1α, ISA-2011B may disrupt these processes and lead to cancer cell death [].

Modulation of T Lymphocyte Function

T lymphocytes, also known as T cells, are essential components of the immune system. ISA-2011B has been shown to affect the function of T cells by inhibiting another enzyme, phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5Kα) []. PIP5Kα is involved in signaling pathways that regulate T cell activation and proliferation []. Inhibition of PIP5Kα by ISA-2011B may lead to the suppression of T cell responses []. This finding suggests that ISA-2011B could potentially be used to modulate the immune system, but more research is needed in this area.

The compound (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione is a complex organic molecule characterized by its unique tetracyclic structure and specific stereochemistry. This compound is notable for its potential therapeutic applications, particularly in oncology and immunology.

The structure features multiple functional groups, including a chloro-substituted indole moiety and a series of dioxolane rings. The presence of the indole ring is significant as it is often associated with various biological activities, including anticancer properties. The stereochemistry indicated by the (2S,8S) configuration suggests specific spatial arrangements that may influence the compound's biological interactions and reactivity.

The chemical reactivity of this compound can be attributed to its functional groups and the tetracyclic framework. Key reactions may include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The diketone functionality may be reduced to form alcohols or other derivatives.
  • Cyclization Reactions: The presence of multiple reactive sites enables potential cyclization reactions that could yield new derivatives with altered properties.

These reactions are essential for exploring the compound's derivatives and enhancing its biological activity.

Research indicates that (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione exhibits significant biological activity against various cancer cell lines. Specifically, studies have shown that it can inhibit the growth of prostate cancer cells by targeting phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α), an enzyme critical for cancer cell proliferation and survival. Additionally, it has been observed to modulate T cell function by inhibiting PIP5Kα, suggesting potential applications in immunotherapy.

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with readily available indole derivatives and appropriate aldehydes or ketones.
  • Formation of Indole Ring: The indole ring can be synthesized through cyclization reactions involving amino acids or other precursors.
  • Construction of Tetracyclic Framework: This step may involve several cyclization and functionalization reactions to build the tetracyclic structure.
  • Chlorination: The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution methods.
  • Final Modifications: The final product is purified through chromatography techniques to isolate the desired stereoisomer.

These methods require careful control of reaction conditions to ensure high yields and purity.

The primary applications of (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione are in the fields of:

  • Oncology: As a potential anticancer agent targeting specific pathways involved in tumor growth.
  • Immunology: For modulating immune responses through T cell inhibition.

Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Interaction studies have highlighted the compound's ability to bind selectively to PIP5K enzymes. These interactions are crucial for understanding its mechanism in inhibiting cancer cell proliferation and modulating immune responses. Advanced techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to quantify binding affinities and elucidate interaction dynamics.

Several compounds share structural similarities with (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione, which may exhibit comparable biological activities:

  • Indole Derivatives: Many indole-based compounds are known for their anticancer properties.
  • Dioxane-containing Compounds: These compounds often show unique pharmacological profiles due to their structural features.
  • PIP5K Inhibitors: Other inhibitors targeting PIP5K enzymes may provide insights into alternative therapeutic strategies.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound AIndole ringAnticancer
Compound BDioxane ringImmunomodulatory
Compound CSimilar tetracyclic structureAnticancer

This comparison highlights the uniqueness of (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione, particularly in its dual role as both an anticancer agent and an immunomodulator.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

423.09858

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Drake JM, Huang J. PIP5K1α inhibition as a therapeutic strategy for prostate cancer. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12578-9. doi: 10.1073/pnas.1413363111. Epub 2014 Aug 12. PubMed PMID: 25118275; PubMed Central PMCID: PMC4156720.
2: Semenas J, Hedblom A, Miftakhova RR, Sarwar M, Larsson R, Shcherbina L, Johansson ME, Härkönen P, Sterner O, Persson JL. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):E3689-98. doi: 10.1073/pnas.1405801111. Epub 2014 Jul 28. PubMed PMID: 25071204; PubMed Central PMCID: PMC4156761.

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